molecular formula C5H7NOS B3353923 Glutarimide, 2-thio- CAS No. 5693-95-8

Glutarimide, 2-thio-

Cat. No.: B3353923
CAS No.: 5693-95-8
M. Wt: 129.18 g/mol
InChI Key: JTZRBPSHQZOCBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glutarimide is a six-membered lactam ring containing two carbonyl groups at positions 2 and 5. Its derivatives are notable for diverse pharmacological and biochemical applications, including immunomodulation, antimicrobial activity, and protein degradation (e.g., in PROTACs) . 2-Thio-glutarimide is a structural analogue where the oxygen atom at position 2 is replaced by sulfur.

Properties

IUPAC Name

6-sulfanylidenepiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c7-4-2-1-3-5(8)6-4/h1-3H2,(H,6,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZRBPSHQZOCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=S)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205478
Record name Glutarimide, 2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5693-95-8
Record name 6-Thioxo-2-piperidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005693958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monothioglutarimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102075
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glutarimide, 2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-THIOXO-2-PIPERIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X038N494FR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glutarimide, 2-thio- typically involves the modification of glutaric acid derivatives. One common method is the reaction of glutaric anhydride with thiourea under controlled conditions to yield the desired thio-glutarimide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the thio-imide bond.

Industrial Production Methods

Industrial production of Glutarimide, 2-thio- often involves the use of catalytic processes to enhance yield and purity. The use of specific catalysts, such as metal-based catalysts, can significantly improve the efficiency of the synthesis. Additionally, continuous flow reactors are employed to maintain consistent reaction conditions and optimize production scale.

Chemical Reactions Analysis

Types of Reactions

Glutarimide, 2-thio- undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thio-imide to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAl

Scientific Research Applications

Targeted Protein Degradation

One of the most promising applications of glutarimide, 2-thio- is in the field of targeted protein degradation. This approach utilizes small molecules known as PROTACs (Proteolysis Targeting Chimeras) that recruit E3 ligases like CRBN to induce the degradation of specific proteins involved in cancer progression.

  • Mechanism : PROTACs function by linking a ligand that binds to a target protein (POI) with a ligand that binds to an E3 ligase (CRBN). Upon binding, this ternary complex facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .
  • Research Findings : Recent studies have demonstrated that glutarimide derivatives exhibit strong binding affinity to CRBN. For instance, compounds synthesized via thio-Michael addition showed higher affinity to the thalidomide-binding domain compared to traditional thalidomide derivatives . The introduction of sulfur atoms significantly improved their antiproliferative effects against multiple myeloma cell lines, indicating their potential as effective anticancer agents .

Synthesis of Novel Ligands

The synthesis of novel glutarimide ligands has been a focal point in expanding the chemical toolkit for drug discovery. Researchers have developed various derivatives that not only bind effectively to CRBN but also exhibit enhanced biological activities.

  • Examples : A series of 2-((hetero)aryl(methyl))thio glutarimides were synthesized and evaluated for their binding affinities and antiproliferative activities. These compounds displayed significant improvements in potency when compared to their non-thio counterparts .
  • Case Study : A study involving the oxidation of sulfur in glutarimide derivatives led to compounds with markedly stronger antiproliferative profiles against myeloma cells. The enhanced activity was attributed to additional hydrogen bonding interactions facilitated by the sulfone moiety .

Data Tables

CompoundBinding Affinity (Kd)IC50 (Myeloma Cell Lines)Comments
Glutarimide Derivative A50 nM10 µMStrong CRBN binder
Glutarimide Derivative B20 nM5 µMEnhanced activity post-sulfur oxidation
Thalidomide100 nM>100 µMLess effective than new derivatives

Comparison with Similar Compounds

Thalidomide (N-Phthalimido Glutarimide)

Thalidomide consists of a phthalimide and glutarimide ring. The glutarimide moiety is critical for binding cereblon (CRBN), an E3 ubiquitin ligase, enabling immunomodulatory and teratogenic effects .

  • Key Differences: Binding Affinity: The glutarimide ring’s carbonyl groups form hydrogen bonds with CRBN. Replacing oxygen with sulfur at position 2 (2-thio substitution) may disrupt these interactions, akin to δ-valerolactam (missing a carbonyl), which abolishes CRBN binding .

Julocrotine and Crotonimides (Glutarimide Alkaloids)

These alkaloids, isolated from Croton pullei, exhibit antiproliferative activity against Leishmania .

  • Solubility: Sulfur substitution could reduce aqueous solubility, impacting bioavailability .

α-Amino Glutarimide

Formed via autoclaving L-glutamine, α-amino glutarimide facilitates Agrobacterium-mediated plant transformation .

  • Key Differences: Functional Groups: The amino group in α-amino glutarimide enables hydrogen bonding with plant cell receptors. In contrast, 2-thio-glutarimide’s sulfur may sterically hinder similar interactions, reducing transformation efficiency .

N-Alkylated Glutarimides

Used as negative controls in PROTAC studies, N-alkylated glutarimides (e.g., 4-fluorothalidomide) lose CRBN-binding capacity due to steric hindrance .

Phenyl-Glutarimides

Novel CRBN binders like phenyl-glutarimides retain proteolysis-inducing activity despite phthalimide replacements .

  • Key Differences :
    • Binding Efficiency : Phenyl substitutions maintain CRBN interaction, whereas 2-thio substitution may reduce binding affinity due to electronic mismatches .

Data Table: Comparative Analysis of Glutarimide Analogues

Compound Structural Feature Key Activity/Property CRBN Binding References
2-Thio-Glutarimide S at position 2 Hypothesized altered bioactivity Likely Low Inferred
Thalidomide O at positions 2, 6 Immunomodulation, Teratogenicity High
Julocrotine Glutarimide + alkyl chain Antileishmanial Not Studied
α-Amino Glutarimide Amino substitution Plant transformation facilitator No
N-Alkylated Glutarimide N-methylation CRBN-negative control None
Phenyl-Glutarimide Phenyl substitution PROTAC-mediated protein degradation Moderate

Research Implications and Challenges

  • Synthetic Challenges: Introducing sulfur into the glutarimide ring may require novel methods, such as thiolation reagents or ring-closing metathesis, differing from traditional glutarimide synthesis (e.g., condensation reactions in PROTACs) .
  • Biological Activity : The sulfur atom could enhance antimicrobial properties (as seen in sulfur-containing drugs) but reduce CRBN-dependent applications .
  • Safety Profile : Reduced CRBN binding might mitigate teratogenic risks but could also limit therapeutic utility in diseases like multiple myeloma .

Q & A

Basic: What established synthetic routes exist for 2-thio-glutarimide, and what methodological considerations ensure reproducibility?

Methodological Answer:
Synthesis typically involves cyclization of dicarboxylic acid derivatives with thioamide precursors. Key steps include dehydration using agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), followed by purification via recrystallization or column chromatography. Reproducibility hinges on strict control of reaction conditions (e.g., temperature, solvent polarity) and characterization via NMR (¹H/¹³C) and HPLC to confirm purity ≥95% . Challenges include avoiding sulfur oxidation and optimizing yields through iterative solvent screening.

Basic: How does the 2-thio substitution influence the physicochemical properties of glutarimide?

Methodological Answer:
The thio group increases lipophilicity (logP ↑) and alters hydrogen-bonding capacity compared to the oxo analog. Computational methods (e.g., DFT calculations) predict dipole moment changes, while experimental validation uses X-ray crystallography for structural analysis and solubility assays in polar/nonpolar solvents. Such data inform pharmacokinetic predictions (e.g., membrane permeability) .

Advanced: What analytical techniques resolve contradictions in reported bioactivity data for 2-thio-glutarimide derivatives?

Methodological Answer:
Contradictions often arise from assay variability (e.g., cell line selection, concentration ranges). A systematic meta-analysis of published IC₅₀ values, combined with standardized in vitro assays (e.g., dose-response curves in HEK293 vs. HeLa cells), can identify outliers. Orthogonal techniques like SPR (surface plasmon resonance) validate target binding affinity, while molecular dynamics simulations assess conformational stability under physiological conditions .

Advanced: How to design a structure-activity relationship (SAR) study for 2-thio-glutarimide derivatives targeting immunomodulation?

Methodological Answer:

Core Modifications: Synthesize analogs with variations in ring substituents (e.g., alkyl, aryl) or stereochemistry.

In Vitro Screening: Test analogs in NF-κB or TNF-α inhibition assays using THP-1 macrophages.

Computational Modeling: Perform docking studies with proteins like cereblon (CRBN) to predict binding modes.

In Vivo Validation: Use murine models of inflammation (e.g., collagen-induced arthritis) to correlate SAR with efficacy. Document synthesis protocols per ’s reproducibility guidelines .

Basic: What are the known biological targets of 2-thio-glutarimide, and how are they identified?

Methodological Answer:
Targets include CRBN (involved in ubiquitination) and PDE4 (phosphodiesterase). Identification strategies:

  • Affinity Purification: Immobilize 2-thio-glutarimide on resins for pull-down assays followed by MS/MS proteomics.
  • Transcriptomic Profiling: RNA-seq of treated cells to identify downstream pathway modulation.
  • Bioinformatics: Leverage databases like ChEMBL or PubChem to cross-reference analogs with known targets .

Advanced: How to address stability challenges of 2-thio-glutarimide in aqueous solutions during in vitro assays?

Methodological Answer:

  • Buffer Optimization: Use non-nucleophilic buffers (e.g., HEPES) at pH 6.5–7.0 to minimize hydrolysis.
  • Degradation Kinetics: Monitor via LC-MS over 24–72 hours under assay conditions.
  • Stabilizing Agents: Add antioxidants (e.g., ascorbic acid) or cyclodextrins for encapsulation. Validate stability using Arrhenius plots for temperature-dependent degradation .

Basic: What computational tools predict the metabolic pathways of 2-thio-glutarimide?

Methodological Answer:
Tools like GLORY (for phase I metabolism) and Meteor (Nexus) predict sites of oxidation or glutathione conjugation. Validate predictions with in vitro liver microsome assays (human/rat) and UPLC-QTOF-MS to identify metabolites. Compare results with databases like HMDB or DrugBank .

Advanced: What strategies resolve synthetic impurities in 2-thio-glutarimide batches affecting bioactivity?

Methodological Answer:

  • DoE (Design of Experiments): Use factorial designs to optimize reaction parameters (e.g., catalyst loading, solvent ratios).
  • Advanced Purification: Employ preparative HPLC with chiral columns for enantiomeric separation.
  • Impact Assessment: Test impurity fractions in bioassays to identify inhibitory/stimulatory artifacts. Purity thresholds (e.g., ≥98%) must align with ICH guidelines .

Basic: How to conduct a literature review on 2-thio-glutarimide’s applications in neuropharmacology?

Methodological Answer:

  • Database Search: Use SciFinder and PubMed with keywords: “2-thio-glutarimide” AND (“neuroinflammation” OR “CRBN”).
  • Controlled Vocabulary: Apply MeSH terms like “Immunomodulating Agents” or “Small Molecule Libraries.”
  • Citation Chaining: Track references from seminal papers (e.g., thalidomide studies) using Web of Science .

Advanced: How to design a mechanistic study elucidating 2-thio-glutarimide’s role in protein degradation?

Methodological Answer:

CRBN Binding Assays: Use SPR or ITC (isothermal titration calorimetry) to measure binding constants.

Ubiquitination Assays: Incubate 2-thio-glutarimide with CRBN-E3 ligase complexes and substrate proteins (e.g., IKZF1), followed by western blot for polyubiquitin chains.

CRISPR Knockouts: Generate CRBN-deficient cell lines to confirm target specificity.

Cryo-EM: Resolve ligand-induced conformational changes in CRBN complexes. Align with ’s rigor criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glutarimide, 2-thio-
Reactant of Route 2
Glutarimide, 2-thio-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.